1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol
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Overview
Description
1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an isopropyl group attached to the pyrazole ring and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-isopropyl-1H-pyrazole with an appropriate alkylating agent, such as 2-bromo-1-propanol, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the alkylating agent, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the hydroxyl group allows for hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with additional methyl groups on the pyrazole ring.
1-(3-Isopropyl-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethanol group instead of propanol.
1-(3-Isopropyl-1H-pyrazol-1-yl)butan-2-ol: Similar structure but with a butanol group instead of propanol.
Uniqueness
1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and the propanol moiety provides distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H16N2O |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-(3-propan-2-ylpyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C9H16N2O/c1-7(2)9-4-5-11(10-9)6-8(3)12/h4-5,7-8,12H,6H2,1-3H3 |
InChI Key |
UELTVNXYOJIZBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C=C1)CC(C)O |
Origin of Product |
United States |
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